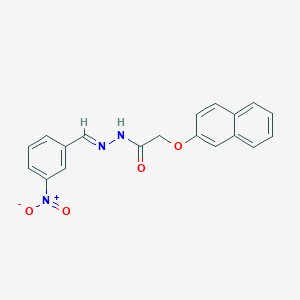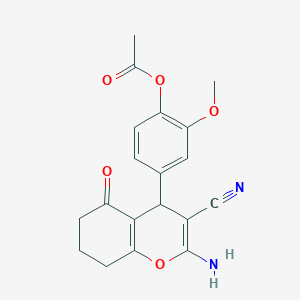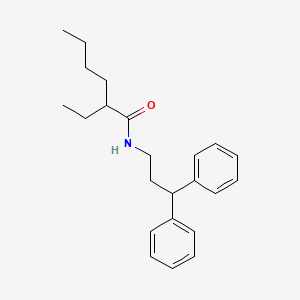![molecular formula C12H9FN2OS B11689012 4-fluoro-N-[(E)-2-thienylmethyleneamino]benzamide](/img/structure/B11689012.png)
4-fluoro-N-[(E)-2-thienylmethyleneamino]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-fluoro-N-[(E)-2-thienylmethyleneamino]benzamide is a synthetic organic compound belonging to the class of benzamides Benzamides are widely used in various fields, including pharmaceuticals, agriculture, and materials science, due to their versatile chemical properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N-[(E)-2-thienylmethyleneamino]benzamide typically involves the condensation of 4-fluorobenzoyl chloride with 2-thienylmethyleneamine. The reaction is carried out in the presence of a base, such as triethylamine, under anhydrous conditions to prevent hydrolysis of the acyl chloride. The reaction mixture is stirred at room temperature for several hours until the formation of the desired product is complete. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
For large-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control of reaction parameters and increased yield. The use of solid-supported catalysts and microwave irradiation can further enhance the efficiency of the synthesis, making it more suitable for industrial applications.
Análisis De Reacciones Químicas
Types of Reactions
4-fluoro-N-[(E)-2-thienylmethyleneamino]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The fluorine atom in the compound can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or alcohols.
Substitution: Corresponding substituted products with nucleophiles.
Aplicaciones Científicas De Investigación
4-fluoro-N-[(E)-2-thienylmethyleneamino]benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mecanismo De Acción
The mechanism of action of 4-fluoro-N-[(E)-2-thienylmethyleneamino]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The presence of the fluorine atom and thienyl group enhances its binding affinity and specificity, making it a potent modulator of biological processes.
Comparación Con Compuestos Similares
Similar Compounds
- 4-fluoro-N-(4-methoxybenzyl)benzamide
- 4-fluorobenzamide
- 5-amino-2-chloro-4-fluoro-N-(N-isopropyl-N-methylsulfamoyl)benzamide
Uniqueness
4-fluoro-N-[(E)-2-thienylmethyleneamino]benzamide is unique due to the presence of the thienyl group, which imparts distinct electronic and steric properties. This makes it more versatile in its applications compared to other similar compounds, which may lack this functional group.
Propiedades
Fórmula molecular |
C12H9FN2OS |
|---|---|
Peso molecular |
248.28 g/mol |
Nombre IUPAC |
4-fluoro-N-[(E)-thiophen-2-ylmethylideneamino]benzamide |
InChI |
InChI=1S/C12H9FN2OS/c13-10-5-3-9(4-6-10)12(16)15-14-8-11-2-1-7-17-11/h1-8H,(H,15,16)/b14-8+ |
Clave InChI |
ZASXCHKYKFFZFA-RIYZIHGNSA-N |
SMILES isomérico |
C1=CSC(=C1)/C=N/NC(=O)C2=CC=C(C=C2)F |
SMILES canónico |
C1=CSC(=C1)C=NNC(=O)C2=CC=C(C=C2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-(1H-benzimidazol-2-ylsulfanyl)-N'-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B11688954.png)
![2-[(2E)-2-(4-methoxybenzylidene)hydrazinyl]-4-(4-methoxyphenyl)-5-methyl-1,3-thiazole](/img/structure/B11688955.png)
![N'-(2,4-dichlorobenzoyl)-2-[4-(1,1,3,3-tetramethylbutyl)phenoxy]acetohydrazide](/img/structure/B11688958.png)



![(2Z)-2-({[(3-chlorophenyl)carbamoyl]oxy}imino)-1-(4-methoxyphenyl)propan-1-one](/img/structure/B11688988.png)
![2-Phenoxy-1-[4-(pyridin-2-ylmethyl)piperazin-1-yl]ethanone](/img/structure/B11688994.png)

![(5E)-1-(3,5-dimethylphenyl)-5-{[5-(2-methyl-5-nitrophenyl)furan-2-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11689004.png)
![2-methoxy-4-[(E)-(2-{4-[(4-nitrophenyl)amino]-6-(phenylamino)-1,3,5-triazin-2-yl}hydrazinylidene)methyl]phenol](/img/structure/B11689011.png)
